tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17735102
InChI: InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C13H17BrN2O2S2
Molecular Weight: 377.3 g/mol

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

CAS No.:

Cat. No.: VC17735102

Molecular Formula: C13H17BrN2O2S2

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate -

Specification

Molecular Formula C13H17BrN2O2S2
Molecular Weight 377.3 g/mol
IUPAC Name tert-butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)
Standard InChI Key CEMBYSJAHCZVHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Br

Introduction

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a synthetic organic compound that belongs to a class of heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are often studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

The compound features:

  • A benzodithiazole core, which is a heterocyclic system containing two sulfur atoms and one nitrogen atom.

  • A tert-butyl carbamate group, which serves as a protecting group for amines in organic synthesis.

  • A bromo substituent, which enhances the reactivity of the molecule for further functionalization through reactions like cross-coupling or nucleophilic substitution.

Structural Features

The structure of this compound can be broken down as follows:

  • Core Structure: The benzodithiazole ring system provides electron-withdrawing properties, making the compound suitable for electronic applications.

  • Substituents:

    • The bromine atom at the 4-position increases reactivity for coupling reactions.

    • The tert-butyl carbamate group stabilizes the molecule and facilitates selective reactions at other sites.

Synthesis

The synthesis of tert-butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves:

  • Formation of the Benzodithiazole Core: This is achieved by cyclization reactions involving sulfur-containing precursors and aromatic amines.

  • Introduction of Bromine: Bromination is carried out using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

  • Carbamate Protection: The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate or similar reagents in the presence of a base.

Electronic Applications

The benzodithiazole moiety is known for its electron-withdrawing properties, making this compound a potential candidate for:

  • Organic light-emitting diodes (OLEDs).

  • Organic photovoltaics (OPVs).
    Studies on similar compounds have shown improved electron affinity and stability, which are critical for these applications .

Medicinal Chemistry

Sulfur-containing heterocycles like benzodithiazoles exhibit promising biological activities:

  • Potential anticancer activity due to interactions with biomolecular targets via low-energy orbitals .

  • Antimicrobial properties against resistant bacterial strains .

Synthetic Intermediates

The bromine substituent makes this compound highly reactive in:

  • Suzuki-Miyaura coupling reactions.

  • Aromatic nucleophilic substitution reactions.

These reactions allow for the introduction of various functional groups, enabling the synthesis of more complex molecules.

Experimental Data

PropertyValue/Observation
Melting PointTypically high due to aromaticity and heteroatoms
SolubilitySoluble in polar aprotic solvents (e.g., DMSO)
Electron Affinity (eV)~1.09–1.90 eV depending on substituents
Biological ActivityAnticancer and antimicrobial potential

Research Findings

Recent studies have highlighted:

  • The role of brominated benzodithiazoles in enhancing reactivity without compromising aromatic stability .

  • The potential of sulfur-containing heterocycles in drug discovery due to their unique electronic properties .

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